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Compound of Interest

Compound Name: 5-(Trifluoromethyl)nicotinic acid

Cat. No.: B145065

An In-Depth Technical Guide to 5-
(Trifluoromethyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)nicotinic acid, a fluorinated derivative of nicotinic acid (Vitamin B3), is a
heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The
incorporation of the trifluoromethyl (-CF3) group, a bioisostere of the methyl group, often
imparts unique physicochemical and biological properties to parent molecules. These
properties include increased metabolic stability, enhanced membrane permeability, and altered
receptor binding affinities, making it a valuable building block in the design of novel therapeutic
agents. This technical guide provides a comprehensive overview of the chemical and physical
properties, synthesis, analysis, and potential biological relevance of 5-
(Trifluoromethyl)nicotinic acid.

Chemical and Physical Properties

5-(Trifluoromethyl)nicotinic acid is a white to off-white crystalline solid at room temperature.
[1] Key identifying information and physical properties are summarized in the tables below.

Table 1: Compound Identification
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Identifier

Value

CAS Number

131747-40-5[2][3]

Molecular Formula

C7HaFsNO2[2][3]

Molecular Weight 191.11 g/mol [2][3]

IUPAC Name 5-(Trifluoromethyl)pyridine-3-carboxylic acid[3]
5-(Trifluoromethyl)pyridine-3-carboxylic acid, 3-

Synonyms

Carboxy-5-(trifluoromethyl)pyridine[2]

Table 2: Physicochemical Properties

Property Value

Melting Point 184-189 °C[4]

Boiling Point 277.5 £ 40.0 °C (Predicted)[4]

Density 1.484 + 0.06 g/cm3 (Predicted)[4]

pKa 3.04 £ 0.10 (Predicted)[4]

Appearance White to off-white crystalline powder[1][2]
Soluble in organic solvents like DMSO and

Solubility dimethylformamide.[5] Quantitative data in

common laboratory solvents is not readily

available in the searched literature.

Experimental Protocols

Synthesis of 5-(Trifluoromethyl)nicotinic Acid

A common laboratory-scale synthesis of 5-(trifluoromethyl)nicotinic acid involves the

carboxylation of a Grignard or organolithium reagent derived from a halogenated pyridine

precursor. A detailed procedure is as follows:

Materials:
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e 3-Bromo-5-(trifluoromethyl)pyridine

o Toluene, anhydrous

e n-Butyllithium (1.6 M in hexanes)

o Butyl magnesium chloride (2 M in diethyl ether)

o Tetrahydrofuran (THF), anhydrous

e Dry ice (solid carbon dioxide)

e 1 M Sodium hydroxide solution

e 4 M Hydrochloric acid

 Diethyl ether

¢ Dichloromethane

e Anhydrous sodium sulfate

Procedure:[4]

e Dissolve 1.5 g of 3-bromo-5-(trifluoromethyl)pyridine in 50 mL of anhydrous toluene in a
flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a
nitrogen inlet.

e Cool the solution to -75 °C using a dry ice/acetone bath.

e Slowly add 9.96 mL (15.9 mmol) of 1.6 M n-butyllithium in hexanes, followed by 3.98 mL (8
mmol) of 2 M butyl magnesium chloride in diethyl ether and 10 mL of anhydrous THF, while
maintaining the temperature at -75 °C.

e Stir the reaction mixture at -75 °C for an additional 20 minutes.

o Carefully add approximately 20 g of crushed dry ice to the reaction mixture in portions.
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Continue stirring at -75 °C for 20 minutes, then allow the mixture to warm to room
temperature and stir for 3 hours.

Quench the reaction by adding 50 mL of 1 M sodium hydroxide solution.
Separate the aqueous layer and extract the organic layer twice with diethyl ether.

Combine the aqueous layers and acidify to a pH of approximately 2-3 with 4 M hydrochloric
acid.

Extract the acidified aqueous layer three times with diethyl ether.

Combine all organic extracts, dry over anhydrous sodium sulfate, and filter.

Evaporate the solvent under reduced pressure to obtain the crude product.

Triturate the residue with dichloromethane to induce precipitation.

Collect the solid precipitate by filtration.

Dry the final product in a vacuum oven at 55 °C to yield 5-(trifluoromethyl)nicotinic acid.

Caption: Synthetic workflow for 5-(Trifluoromethyl)nicotinic acid.

Purification by Recrystallization

While the above synthesis yields a solid product, further purification can be achieved by
recrystallization to obtain a high-purity crystalline material suitable for analytical and biological
studies. The choice of solvent is critical for successful recrystallization. An ideal solvent will
dissolve the compound sparingly at room temperature but will have high solubility at its boiling
point.

General Protocol:

e Solvent Selection: Test the solubility of a small amount of the crude product in various
solvents (e.g., water, ethanol, isopropanol, acetonitrile, or solvent mixtures) at room and
elevated temperatures to identify a suitable recrystallization solvent or solvent system.
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 Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot recrystallization
solvent to the crude solid to achieve complete dissolution.

» Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration
to remove them.

o Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The
formation of crystals should be observed. For maximum yield, the flask can be subsequently
cooled in an ice bath.

« |solation: Collect the crystals by vacuum filtration using a Buchner funnel.

e Washing: Wash the crystals with a small amount of the cold recrystallization solvent to
remove any remaining soluble impurities.

e Drying: Dry the purified crystals in a vacuum oven.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be
developed for the analysis of 5-(trifluoromethyl)nicotinic acid. A typical starting point would
involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with
a small amount of an acid modifier like formic acid or trifluoroacetic acid to ensure the analyte
is in its protonated form). Detection is typically achieved using a UV detector at a wavelength
around 260 nm. The gradient and flow rate would need to be optimized for baseline separation
from any impurities.

Gas Chromatography (GC): Direct analysis of carboxylic acids by GC can be challenging due
to their polarity and low volatility. Derivatization to a more volatile ester (e.g., methyl or ethyl
ester) is often employed prior to GC analysis. The derivatized sample can then be analyzed on
a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) with flame ionization detection
(FID) or mass spectrometry (MS).

Spectral Data

Detailed experimental spectral data for 5-(Trifluoromethyl)nicotinic acid is not widely
available in the public domain. However, based on the structure, the following characteristic
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spectral features can be anticipated.

1H NMR Spectroscopy: The proton NMR spectrum is expected to show three signals in the
aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts will
be influenced by the electron-withdrawing effects of both the carboxylic acid and the
trifluoromethyl groups.

13C NMR Spectroscopy: The carbon NMR spectrum will display seven distinct signals: six for
the pyridine ring carbons (one of which will be a quartet due to coupling with the three fluorine
atoms of the CFs group) and one for the carboxylic acid carbon.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching
vibration from the carboxylic acid group in the region of 3300-2500 cm~*. A strong C=0
stretching absorption for the carboxylic acid will be present around 1700-1730 cm~*. C-F
stretching vibrations are expected in the 1350-1100 cm~1 region.

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would likely show a
molecular ion peak (M*) at m/z 191. Common fragmentation patterns would involve the loss of
-OH, -COOH, and potentially the CFs group.

Biological Activity and Signaling Pathways

While specific signaling pathways directly modulated by 5-(trifluoromethyl)nicotinic acid are
not yet well-defined in the scientific literature, derivatives of nicotinic acid and compounds
containing the trifluoromethyl group have shown promise in various therapeutic areas,
particularly in oncology.

Derivatives of 5-(trifluoromethyl)pyrimidine have been investigated as potent dual inhibitors of
Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1), which are implicated in
acute myeloid leukemia (AML).[6] The proposed mechanism of action for such inhibitors
involves binding to the ATP-binding pocket of the kinases, thereby inhibiting their activity and
downstream signaling pathways that promote cancer cell proliferation and survival.

Furthermore, nicotinic acetylcholine receptors (nAChRs) have been identified as playing a role
in the progression of certain cancers, including lung cancer. Nicotine, the natural ligand for
these receptors, can activate various signaling pathways, such as the JAK2/STAT3 and
PI3K/Akt pathways, leading to increased cell proliferation and survival.[7] While 5-
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(trifluoromethyl)nicotinic acid is not a direct analog of nicotine, its structural similarity to
nicotinic acid suggests the possibility of interaction with nicotinic acid receptors or related
pathways, a hypothesis that warrants further investigation.

Kinase Inhibition
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Caption: Putative mechanism of anticancer action via kinase inhibition.

Conclusion

5-(Trifluoromethyl)nicotinic acid is a versatile chemical entity with significant potential in the
development of new pharmaceuticals. Its synthesis is achievable through established
organometallic routes, and its purification and analysis can be accomplished using standard
laboratory techniques. While detailed experimental data on its physicochemical properties and
biological activity are still emerging, the known effects of the trifluoromethyl group and the
nicotinic acid scaffold suggest that this compound and its derivatives are promising candidates
for further investigation in drug discovery programs, particularly in the field of oncology. Future
research should focus on elucidating its precise mechanism of action and its role in relevant
cellular signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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